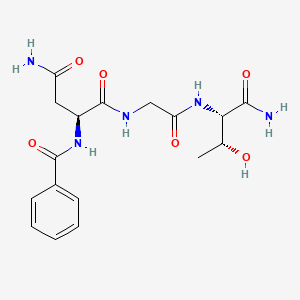

Bz-Asn-Gly-Thr-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Bz-Asn-Gly-Thr-NH2” is a peptide compound . It is used in various biochemical researches .

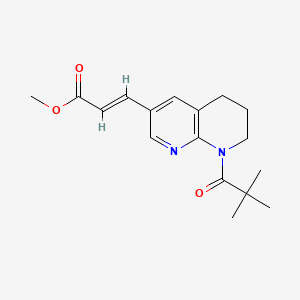

Molecular Structure Analysis

The molecular formula of “Bz-Asn-Gly-Thr-NH2” is C17H23N5O6 . The molecular weight is 393.39 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Bz-Asn-Gly-Thr-NH2” include a molecular weight of 393.394, a density of 1.4±0.1 g/cm3, and a boiling point of 965.5±65.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Application in Biochemistry

“Bz-Asn-Gly-Thr-NH2” is mentioned in a study related to Tissue-Nonspecific Alkaline Phosphatase .

Summary of the Application

The study focuses on a missense mutation in the gene of tissue-nonspecific phosphatase, which replaces aspartic acid at position 289 with valine . The abbreviation “Bz-Asn-Gly-Thr-NH2” is used in the context of this research .

Methods of Application

The mutant was analyzed in transiently transfected COS-1 cells, both biochemically and morphologically . The study used various methods like cell-surface digestion biotinylation, phosphatidylinositol-specific phospholipase C, and immunofluorescence .

Results or Outcomes

The study found that the mutant protein failed to appear on the cell surface and accumulated intracellularly . Proteasome inhibitors strongly blocked degradation of the mutant protein, which was found to be ubiquitinated .

Application in Nanotechnology

“Bz-Asn-Gly-Thr-NH2” is also mentioned in a study related to the real-time detection of amino acids and discrimination of pathologically relevant peptides with functionalized nanopore .

Summary of the Application

The study reports a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids .

Methods of Application

The study used a machine-learning algorithm combined with the copper(II)-functionalized MspA nanopore for the identification of amino acids . The system was also used for real-time analyses of two representative post-translational modifications, one unnatural amino acid, and ten synthetic peptides using exopeptidases .

Results or Outcomes

The validation accuracy of the system reaches 99.1%, with 30.9% signal recovery . The system demonstrated the feasibility of ultrasensitive quantification of amino acids at the nanomolar range .

Application in Biosynthesis of Adipokinetic Hormones (AKHs)

“Bz-Asn-Gly-Thr-NH2” is mentioned in a study related to the biosynthesis of adipokinetic hormones (AKHs) in the locust Schistocerca gregaria .

Summary of the Application

The study focuses on two adipokinetic hormones (AKH I and AKH II) synthesized by the neurosecretory cells of the corpora cardiaca (CC) of the locust Schistocerca gregaria . Both AKHs are released into the blood during flight and serve to regulate lipid metabolism and other physiological processes involved in flight .

Methods of Application

The study used various methods to analyze the biosynthesis of AKHs, including the use of “Bz-Asn-Gly-Thr-NH2” in the context of this research .

Results or Outcomes

The study provided insights into the biosynthesis of AKHs and their role in regulating lipid metabolism and other physiological processes during flight .

Application in Protein Binding

“Bz-Asn-Gly-Thr-NH2” is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Summary of the Application

Proteins are used in various laboratory procedures, and “Bz-Asn-Gly-Thr-NH2” is used in the context of these procedures for binding enzymes or coupling peptides to carrier proteins .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific laboratory procedure being conducted .

Results or Outcomes

The use of “Bz-Asn-Gly-Thr-NH2” in these procedures helps in developing relationships between proteins and other cellular components .

Application in Glycosylation Test

“Bz-Asn-Gly-Thr-NH2” is used in a glycosylation test to study the mode and extent of protein glycosylation .

Summary of the Application

The glycosylation test peptide, “Bz-Asn-Gly-Thr-NH2”, was first used by Angela Dieckmann-Schuppert et al., to elucidate the mode and extent of protein glycosylation in P. falciparum .

Methods of Application

The test peptide undergoes glycosylation and the nature of the (O- or N-) glycosylation reaction is analyzed based on the glycosylated product . Sugars destined to be utilized in protein glycosylation must first be activated by conversion to their nucleotide derivatives prior to eventually being attached to dolichol- (pyro)phosphate or to being directly incorporated into glycans .

Results or Outcomes

“Bz-Asn-Gly-Thr-NH2” is used to study the N-glycosylation activity of cell lysates . It has been used to probe the N-glycosylation activity of cell lysates of Trypanosoma gondii and Trypanosoma brucei brucei .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUKQTFINZBSBS-PUYPPJJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Asn-Gly-Thr-NH2 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)